Novel hERG activator, enhancing IKr current with very high potency by removing the channel inactivation ICA-105574 is a small molecule activator of hERG that binds to the voltage-gated potassium channel with important cardiovascular function.
Compound Description: E-4031 is a potent and selective blocker of the hERG potassium channel. It is widely used as a pharmacological tool to study hERG channel function and has been investigated for its potential as an antiarrhythmic agent. [, ]
Relevance: E-4031 serves as a tool to confirm the effects of ICA-105574 on hERG channels. Studies demonstrate that E-4031 effectively blocks the stimulatory effects of ICA-105574 on hERG current, confirming that ICA-105574 exerts its action by directly modulating hERG channel activity. [, ]
BeKm-1
Compound Description: BeKm-1 is a peptide toxin known to block hERG potassium channels with high affinity. It is derived from the venom of the scorpion Buthus eupeus and is commonly used as a pharmacological tool in hERG research. []
Relevance: Similar to E-4031, BeKm-1 is used to confirm the specificity of ICA-105574 for hERG channels. By demonstrating that BeKm-1 antagonizes the stimulatory effect of ICA-105574 on hERG current, researchers established the direct interaction between ICA-105574 and hERG channels. []
Dofetilide
Compound Description: Dofetilide is a class III antiarrhythmic drug that blocks the rapid component of the delayed rectifier potassium current (IKr) carried by hERG channels. It is used to treat and prevent atrial fibrillation and atrial flutter. []
Relevance: While not structurally related to ICA-105574, Dofetilide serves as a contrasting agent in studies investigating the effects of sex hormones on cardiac repolarization. Research indicates that while Dofetilide prolongs the QT interval, potentially leading to arrhythmias, progesterone, a female sex hormone, shows a protective effect against Dofetilide-induced QT prolongation and arrhythmias. []
ML277
Compound Description: ML277 is a selective activator of the slow component of the delayed rectifier potassium current (IKs). It has been shown to shorten action potential duration in canine and guinea pig ventricular cardiomyocytes. []
Relevance: ML277 is mentioned in the context of alternative pharmacological strategies for modulating cardiac repolarization. Unlike ICA-105574, which targets hERG (IKr), ML277 targets IKs. []
LUF7244
Compound Description: LUF7244 is a compound known to activate IKr, the rapid component of the delayed rectifier potassium current. It has demonstrated antiarrhythmic properties in cellular models. []
Pinacidil
Compound Description: Pinacidil is a potassium channel opener that activates ATP-sensitive potassium (KATP) channels. It is used to treat high blood pressure. []
Relevance: Although not directly structurally related to ICA-105574, Pinacidil serves as a comparator compound in studies investigating the proarrhythmic potential of QT-shortening agents. Both Pinacidil and ICA-105574 can shorten the QT interval, but they may differ in their proarrhythmic effects and underlying mechanisms. []
NS-1643
Compound Description: NS-1643 is a potassium channel opener known to activate hERG channels. []
Relevance: Similar to ICA-105574, NS-1643 is a potassium channel opener with a preference for hERG channels. Both compounds are investigated for their effects on cardiac repolarization and potential proarrhythmic risks. []
R-L3
Compound Description: R-L3 is a potassium channel opener known to activate hERG channels. []
Relevance: R-L3 is grouped with ICA-105574 and other potassium channel openers like NS-1643 in studies investigating their effects on cardiac electrophysiology. While they share the ability to activate hERG and shorten the QT interval, their precise mechanisms and potential for proarrhythmia may differ. []
Verapamil
Compound Description: Verapamil is a calcium channel blocker that inhibits L-type calcium channels, primarily used to treat high blood pressure, angina, and certain heart rhythm disorders. []
Relevance: While not structurally similar to ICA-105574, Verapamil offers a contrasting approach to modulate cardiac repolarization. Verapamil inhibits inward calcium currents, whereas ICA-105574 enhances outward potassium currents through hERG activation, both ultimately influencing action potential duration. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK1370319A is a potent P2X7 antagonist (IC50 = 3.2 nM). GSK1370319A inhibits ATP-induced increase in IL-1β release and caspase 1 activation in lipopolysaccharide (LPS)-primed mixed glia by blocking assembly of the inflammasome in a pannexin 1-dependent manner. GSK1370319A also inhibits ATP-induced subregion-specific neuronal loss in hippocampal organotypic slice cultures, which is dependent on its ability to prevent inflammasome assembly in glia. Significantly, GSK1370319A attenuates age-related deficits in long-term potentiation (LTP) and inhibits the accompanying age-related caspase 1 activity. We conclude that inhibiting P2X(7) receptor-activated NLRP3 inflammasome formation and the consequent IL-1β release from glia preserve neuronal viability and synaptic activity.
GPR120 (Free Fatty Acid Receptor 4; FFAR4) is a G protein-coupled receptor expressed in intestine, adipocytes, and pro-inflammatory macrophages that is activated by long chain free fatty acids. GSK137647A is a diarylsulfonamide that acts as a selective agonist of GPR120 (EC50s = 0.5, 0.63, and 0.79 µM for human, mouse, and rat receptors, respectively). It is selective for GPR120 over a panel of 61 other targets, including other FFARs. Like the natural GPR120 ligand linoleic acid, GSK137647A dose-dependently stimulates insulin secretion by mouse insulinoma MIN6 cells under high glucose conditions. It also modestly stimulates the production of glucagon-like peptide-1 in taste bud cells and human intestinal NCI-H716 cells. GSK137647A is an agonist of the free fatty acid receptor 4 (FFA4/GPR120) with pEC50s = 6.3, 6.2, and 6.1 at human, mouse, and rat receptors, respectively. GSK137647A is selective for GPR120 over a panel of 61 other targets, including other FFARs.
GSK1482160 is a potent and selective P2X7 receptor allosteric modulator with nanomolar binding affinity and high selectivity. GSK1482160 has been successfully radiolabeled and utilized for imaging P2X7 levels in a mouse model of lipopolysaccharide-induced systemic inflammation.